molecular formula C17H27NO B025423 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine CAS No. 1076199-92-2

2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine

Cat. No.: B025423
CAS No.: 1076199-92-2
M. Wt: 261.4 g/mol
InChI Key: RELISZWQPGCXDE-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine, commonly referred to as 2-CPME, is a cyclic amine that has been studied extensively for its potential use in various research applications. It has been found to have a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored.

Scientific Research Applications

Synthesis and Analgesic Properties

  • Synthesis Routes : Different routes for synthesizing 2-[1-(m-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethyl-ethylamine, a compound with analgesic properties, have been explored. These include processes involving C-alkylation, reduction of the ketone carbonyl group, and elimination reactions (Bruderer & Bernauer, 1983).

Antidepressant Activity

  • Neurotransmitter Uptake Inhibition : Certain 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been found to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters such as norepinephrine and serotonin. This subset includes compounds with a halogen or methoxy substituent, indicating potential antidepressant activity (Yardley et al., 1990).
  • Biochemical Profile of Wy-45,030 : The compound Wy-45,030, a derivative of 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine, has shown a neurochemical profile predictive of antidepressant activity. It inhibits monoamine uptake and imipramine receptor binding in rat brains, without exhibiting side-effects common to tricyclic therapy (Muth et al., 1986).

Treatment of Inflammation and Pain

  • Use in Treating Inflammation and Pain : Compounds like 5-cyclohexyl-2,3-bis(4-methoxyphenyl)thiophene, related to this compound, have been found useful in treating inflammation and pain (Sikora, 2000).

Structural Characterization

  • Crystal Structure Analysis : Studies have been conducted to characterize the crystal structure of related compounds, providing insights into their molecular configurations and potential interactions (Tessler & Goldberg, 2004).

Additional Insights

  • Potential Anticancer Properties : Crystal and molecular docking studies suggest that certain derivatives of cyclohexane, related to this compound, may have potential as anticancer agents. These compounds have shown bacterial inhibition and are being explored for their pharmaceutical applications (Kokila et al., 2017).

Mechanism of Action

Target of Action

Deoxy Venlafaxine, also known as Deoxyvenlafaxine, (+/-)-Deoxy venlafaxine, or 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine, primarily targets the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, two key neurotransmitters .

Mode of Action

Deoxy Venlafaxine acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and a weak inhibitor of dopamine reuptake . It blocks the reuptake of these neurotransmitters by inhibiting their transporters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission . This results in mood elevation, which is beneficial in the treatment of conditions like major depressive disorder .

Biochemical Pathways

The action of Deoxy Venlafaxine affects several biochemical pathways. It has been shown to influence neurotrophic signaling and neuroplasticity , including glutamatergic transmission and insulin-mediated neuronal processes . This suggests that the drug may enhance functional reorganization and brain plasticity, potentially improving the symptoms of depression .

Pharmacokinetics

The pharmacokinetics of Deoxy Venlafaxine involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed orally, with a distribution volume indicating extensive distribution into tissues . The drug is metabolized in the liver via CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV) . The metabolites are excreted primarily in urine .

Result of Action

The molecular and cellular effects of Deoxy Venlafaxine’s action involve changes in neurotransmitter levels and neuronal activity. By inhibiting the reuptake of serotonin and norepinephrine, it increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . This leads to improved mood and reduced symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Deoxy Venlafaxine. For instance, the presence of oxidants, sulfate, and chloride ions can accelerate the degradation of the drug, reducing its half-life . Additionally, genetic factors such as polymorphisms in drug-metabolizing enzymes can affect the drug’s pharmacokinetics and response .

Future Directions

The future directions for the use or study of 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine are not provided in the search results. Given its use as an analytical reference in pharmacopoeia , future research might involve its use in the analysis of new drugs or the study of drug metabolites.

Biochemical Analysis

Biochemical Properties

Deoxy Venlafaxine is known to interact with various enzymes and proteins. It is understood that Deoxy Venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) potently and selectively inhibit the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This interaction plays a crucial role in its biochemical activity .

Cellular Effects

Deoxy Venlafaxine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect PC12 cells against corticosterone-induced cell death by modulating the activity of the PI3K/Akt/FoxO3a pathway .

Molecular Mechanism

It is known that Deoxy Venlafaxine and its active metabolite ODV inhibit the reuptake of serotonin and norepinephrine at the presynaptic terminal . This action is believed to be central to its therapeutic effects .

Temporal Effects in Laboratory Settings

It has been observed that higher ODV and active moiety (AM) concentrations in non-responders than in responders indicate that treatment escalation above upper thresholds of therapeutic reference ranges of venlafaxine is not promising .

Dosage Effects in Animal Models

In animal models, the effects of Deoxy Venlafaxine have been observed to vary with different dosages. For instance, a study found that the antidepressant effect of venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses .

Metabolic Pathways

Deoxy Venlafaxine is metabolized primarily by CYP2D6 and CYP2C19 mediated O-demethylation and undergoing CYP2C9, CYP2C19 and CYP3A4 mediated N-demethylation . This metabolic pathway is crucial for the drug’s pharmacokinetic profile .

Subcellular Localization

It has been observed that corticosterone decreases the phosphorylation of Akt and FoxO3a and leads to the nuclear localization of FoxO3a

Properties

IUPAC Name

2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h9-12,14,17H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELISZWQPGCXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-92-2
Record name 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CYCLOHEXYL-2-(4-METHOXYPHENYL)-N,N-DIMETHYLETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CH6VK3N06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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